molecular formula C13H19NO3 B1375239 tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate CAS No. 1487444-34-7

tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate

Cat. No.: B1375239
CAS No.: 1487444-34-7
M. Wt: 237.29 g/mol
InChI Key: CGBYTQAMAYIGTO-UHFFFAOYSA-N
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Description

Tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are derivatives of carbamic acid and are widely used in various industrial and pharmaceutical applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate typically involves the reaction of 2-hydroxybenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate: can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

  • Reduction: : The carbamate group can be reduced to form an amine.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the carbamate group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Quinone derivatives.

  • Reduction: : Amines.

  • Substitution: : Various substituted carbamates and amides.

Scientific Research Applications

Tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate: has several scientific research applications:

  • Chemistry: : It is used as a reagent in organic synthesis and as a protecting group for amines.

  • Biology: : The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

  • Industry: : It is used in the production of polymers and other materials.

Mechanism of Action

The mechanism by which tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group on the phenyl ring can form hydrogen bonds with enzymes, potentially inhibiting their activity. The carbamate group can also interact with nucleophiles, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate: is unique due to its specific structural features, such as the presence of the tert-butyl group and the hydroxyl group on the phenyl ring. Similar compounds include:

  • Benzyl carbamate: : Lacks the tert-butyl group.

  • N-phenyl carbamate: : Lacks the hydroxyl group.

  • N-methyl carbamate: : Lacks both the tert-butyl and hydroxyl groups.

These structural differences can lead to variations in reactivity, stability, and biological activity, making This compound distinct in its applications.

Properties

IUPAC Name

tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14(4)9-10-7-5-6-8-11(10)15/h5-8,15H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBYTQAMAYIGTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1487444-34-7
Record name tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate
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